![molecular formula C20H17NO6 B3400900 (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate CAS No. 1040670-02-7](/img/structure/B3400900.png)
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate
Overview
Description
The compound “(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate” is a chemical compound that has been studied for its potential biological activities . It is a derivative of chalcone, a class of compounds known for their cytotoxic potential .
Molecular Structure Analysis
The molecular structure of this compound involves a benzodioxole and an isoxazole ring bridged via a methylene (CH2) group . The dihydroisoxazole and pyridine rings exhibit syn-clinal and anti-periplanar conformations with respect to the benzodioxole and benzene ring groups .Chemical Reactions Analysis
The compound has been evaluated for its cytotoxic potential . It has shown promising cytotoxic activity with IC50 values ranging from 5.24 to 63.12 μm . The Western blot experiments revealed upregulation of pro-apoptotic Bax and downregulation of antiapoptotic Bcl-2 .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures . The molecular structure of the compound was analyzed, and crystallographic data were collected. This kind of analysis can provide valuable information about the compound’s physical and chemical properties .
Antitumor Evaluation
The compound has been synthesized and evaluated for its antitumor activities against HeLa, A549, and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .
Cell Cycle Arrest
Further studies revealed that the compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . This suggests potential applications in cancer treatment.
Synthesis of Novel Ligands
The compound has been used in the synthesis of novel ligands . These ligands were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .
Antiproliferative Evaluation
The compound has been evaluated for its antiproliferative activities . Some compounds were found to be highly active with antiproliferative IC50 values of 644 and 440 nM, respectively .
Apoptosis Induction
The compound has been found to induce apoptosis in HeLa cell line . This suggests that the compound could potentially be developed as an antitumor agent .
Mechanism of Action
Target of Action
It is known that similar compounds have shown activity against various cancer cell lines
Mode of Action
Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation and apoptosis
Result of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines . This suggests that the compound may have a similar effect, leading to the inhibition of cancer cell growth.
properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-13-3-2-4-16(7-13)23-11-20(22)24-10-15-9-18(27-21-15)14-5-6-17-19(8-14)26-12-25-17/h2-9H,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLHEMRPUUNSGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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